molecular formula C7H12N2O B3431906 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine CAS No. 937237-10-0

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine

Cat. No.: B3431906
CAS No.: 937237-10-0
M. Wt: 140.18 g/mol
InChI Key: WWNOHONEYODRKO-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine is a heterocyclic organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with dimethylformamide dimethyl acetal (DMF-DMA) to form the oxazole ring, followed by subsequent functionalization to introduce the ethan-1-amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.

    2-(Dimethyl-1,3-oxazol-4-yl)ethanol: This compound has a hydroxyl group instead of an amine group.

    2-(Dimethyl-1,3-oxazol-4-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group

Uniqueness

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the ethan-1-amine group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(2,5-dimethyl-1,3-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(3-4-8)9-6(2)10-5/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOHONEYODRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937237-10-0
Record name 2-(dimethyl-1,3-oxazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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